9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a bicyclic heterocyclic compound featuring a seven-membered oxepin ring fused to a benzene ring. Its structure includes chloro and fluoro substituents at positions 9 and 8, respectively, and a ketone group at position 5 (Figure 1).
Figure 1: Core structure of benzo[b]oxepin-5(2H)-one derivatives.
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
9-chloro-8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C10H8ClFO2/c11-9-7(12)4-3-6-8(13)2-1-5-14-10(6)9/h3-4H,1-2,5H2 |
InChI Key |
WDXDBYWRJOARMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=C(C=C2)F)Cl)OC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.
Halogenation: The precursor undergoes halogenation to introduce the chlorine and fluorine atoms at specific positions on the benzene ring.
Cyclization: The halogenated intermediate is then subjected to cyclization reactions to form the benzoxepine ring structure.
Oxidation/Reduction: Depending on the desired oxidation state, the compound may undergo oxidation or reduction reactions to achieve the final product.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, altering its chemical properties.
Cycloaddition: The benzoxepine ring can participate in cycloaddition reactions, forming new ring structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzo[b]oxepin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on standard atomic weights.
Key Observations:
- Substituent Electronic Effects: Electron-withdrawing groups (Cl, F) in the target compound may enhance electrophilicity compared to methoxy or methyl groups in analogs .
- Bioactivity Trends: Bromo and hydroxy substituents in correlate with PTK inhibition, suggesting halogenation and hydrogen-bonding groups improve target binding . Methoxy groups, as in , may reduce potency against MRSA compared to halogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
